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Compound of Interest

Compound Name: 4'-Chloro-[1,1"-biphenyl]-2-amine

Cat. No.: B196108

CAS Number: 1204-44-0

This technical guide provides a comprehensive overview of 4'-Chloro-[1,1'-biphenyl]-2-
amine, a key chemical intermediate in the pharmaceutical and agrochemical industries. This
document is intended for researchers, scientists, and drug development professionals, offering
detailed information on its chemical properties, synthesis, applications, and relevant biological
pathways.

Chemical and Physical Properties

4'-Chloro-[1,1'-biphenyl]-2-amine, also known by synonyms such as 2-Amino-4'-
chlorobiphenyl, is a solid at room temperature.[1][2] Its chemical structure consists of a
biphenyl backbone with an amino group at the 2-position and a chlorine atom at the 4'-position.
[2] The presence of both the amino and chloro groups makes it a reactive intermediate for
organic synthesis.[2]

Table 1: Physicochemical Properties of 4'-Chloro-[1,1'-biphenyl]-2-amine
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Property Value Reference
CAS Number 1204-44-0 [3]
Molecular Formula C12H10CIN [3]
Molecular Weight 203.67 g/mol [11[4115]
Melting Point 45.0t0 49.0 °C [31[5]
Boiling Point 334.6 °C at 760 mmHg [3][6]
Flash Point 156.2 °C [3]
Density 1.205 g/cm3 [3]
pKa 3.26+0.10 (Predicted) [3]
LogP 4.17040 [3]
Solubility Ch-loroform (Slightly), Methanol 3]
(Slightly)
Appearance Off-White to Pale Beige Solid [1]
Keep in dark place, Inert
Storage atmosphere, Room [31[5]

temperature

Synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine

Several synthetic routes have been developed for the preparation of 4'-Chloro-[1,1'-

biphenyl]-2-amine. The most prominent methods are the Suzuki-Miyaura cross-coupling

reaction and the Gomberg-Bachmann reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a widely used and efficient method for the

synthesis of biphenyl compounds.[7] This reaction involves the palladium-catalyzed coupling of

an organoboron compound with an organic halide.[8] In the synthesis of 4'-Chloro-[1,1'-

biphenyl]-2-amine, this typically involves the reaction of a substituted chlorophenylboronic

© 2025 BenchChem. All rights reserved. 2/11

Tech Support


https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.bocsci.com/product/4-chloro-biphenyl-2-yl-amine-cas-1204-44-0-467577.html
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4_-chlorobiphenyl
https://www.chemicalbook.com/ChemicalProductProperty_US_CB8158460.aspx
https://www.lookchem.com/404.htm
https://www.chemicalbook.com/ChemicalProductProperty_US_CB8158460.aspx
https://www.lookchem.com/404.htm
https://www.biosynth.com/p/BAA20444/1204-44-0-4-chloro-biphenyl-2-ylamine
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.lookchem.com/404.htm
https://www.bocsci.com/product/4-chloro-biphenyl-2-yl-amine-cas-1204-44-0-467577.html
https://www.lookchem.com/404.htm
https://www.chemicalbook.com/ChemicalProductProperty_US_CB8158460.aspx
https://www.benchchem.com/product/b196108?utm_src=pdf-body
https://www.benchchem.com/product/b196108?utm_src=pdf-body
https://www.benchchem.com/product/b196108?utm_src=pdf-body
https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_R5065_E.pdf
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.benchchem.com/product/b196108?utm_src=pdf-body
https://www.benchchem.com/product/b196108?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b196108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

acid with a substituted chloroaniline or chloronitrobenzene derivative, followed by reduction of
the nitro group if necessary.

A common industrial route to the fungicide Boscalid utilizes this chemistry, where 1-chloro-2-
nitrobenzene is coupled with 4-chlorophenylboronic acid.[9] This reaction yields 4'-chloro-2-
nitro-1,1'-biphenyl, which is then reduced to 4'-Chloro-[1,1'-biphenyl]-2-amine.[9]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling and Reduction

This protocol is a representative synthesis based on established methodologies for the
synthesis of Boscalid intermediates.[9][10][11]

Step 1: Suzuki-Miyaura Cross-Coupling

e To areaction vessel, add 2-chloro-1-nitrobenzene (1.0 eq), 4-chlorophenylboronic acid (1.1
eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.01 mol%), and
a suitable base like sodium carbonate or potassium phosphate (2.0-3.0 eq).[9][10]

e Add a solvent system, typically a mixture of an organic solvent (e.g., ethanol, toluene) and
water.[9]

e Heat the reaction mixture to a temperature of 80-100°C and stir until the reaction is
complete, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS).[9]

» Upon completion, cool the reaction mixture and extract the product with an organic solvent.

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to yield crude 4'-chloro-2-nitro-1,1'-biphenyl.

Step 2: Nitro Group Reduction

o Dissolve the crude 4'-chloro-2-nitro-1,1'-biphenyl from the previous step in a suitable solvent
such as ethanol or methanol.

e Add a reducing agent. Common systems include sodium borohydride with a cobalt salt (e.qg.,
CoS0a4-7H20) or iron powder in the presence of an acid.[9][10]

« Stir the reaction at room temperature or with gentle heating until the reduction is complete.
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« Filter the reaction mixture to remove any solids and concentrate the filtrate.

» Purify the crude product by recrystallization or column chromatography to obtain 4'-Chloro-

[1,1'-biphenyl]-2-amine.

Table 2: Representative Yields for the Synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine and its

Precursor

Reaction Step Product Yield Reference
Suzuki Cross- 4'-chloro-2-nitro-1,1'-
. _ 82% [°]
Coupling biphenyl
) ) 4'-Chloro-[1,1'-
Nitro Group Reduction 79% [9]

biphenyl]-2-amine

Diagram 1: Synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine via Suzuki-Miyaura Coupling

Step 1: Suzuki-Miyaura Coupling

2-Chloro-1-nitrobenzene

4-Chlorophenylboronic_acid

g 4-chloro-2-nitro-1,1-biphenyl
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Caption: Workflow for the synthesis of 4'-Chloro-[1,1'-biphenyl]-2-amine.
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Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is another method for forming aryl-aryl bonds, proceeding
through a diazonium salt intermediate.[12] For the synthesis of 4'-Chloro-[1,1'-biphenyl]-2-
amine, this typically involves the diazotization of p-chloroaniline, followed by its reaction with
aniline under basic conditions.[13]

Experimental Protocol: Gomberg-Bachmann Reaction
This protocol is a representative synthesis based on patent literature.[13]
» Diazotization:

o In areaction vessel, dissolve p-chloroaniline in an aqueous acidic solution (e.g.,
hydrochloric acid).

o Cool the mixture to 0-5°C.

o Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to
form the diazonium salt.

e Coupling:
o In a separate vessel, dissolve aniline in a suitable solvent.

o Slowly add the freshly prepared diazonium salt solution to the aniline solution under basic
conditions.

o Allow the reaction to proceed, monitoring for completion.
o Work-up and Purification:

o After the reaction is complete, neutralize the mixture and extract the product with an
organic solvent.

o Wash the organic layer and dry it.
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o The product can be isolated as its hydrochloride salt by bubbling hydrogen chloride gas
through the solution, followed by recrystallization.

Applications
Agrochemicals: Synthesis of Boscalid

The primary application of 4'-Chloro-[1,1'-biphenyl]-2-amine is as a crucial intermediate in the
synthesis of the fungicide Boscalid.[3] Boscalid is a nicotinamide systemic fungicide that acts
as a succinate dehydrogenase inhibitor in the mitochondrial respiratory chain of fungi. It is
effective against a broad range of fungal pathogens in various crops.

The synthesis of Boscalid involves the amidation of 4'-Chloro-[1,1'-biphenyl]-2-amine with 2-
chloronicotinoyl chloride.[10]

Diagram 2: Synthesis of Boscalid

4'-Chloro-[1,1'-biphenyl]-2-amine

2-Chloronicotinoyl chloride @

Click to download full resolution via product page

Caption: Final step in the synthesis of the fungicide Boscalid.

Pharmaceuticals: Synthesis of TAAR1 Agonists

More recently, derivatives of 4'-Chloro-[1,1'-biphenyl]-2-amine have been investigated in the
field of drug discovery. Specifically, it is a precursor in the synthesis of potent agonists for the
Trace Amine-Associated Receptor 1 (TAAR1).[14][15] TAARL is a G-protein coupled receptor
that is a promising target for the treatment of psychotic disorders such as schizophrenia.[14]
[16] Agonists of TAAR1 have been shown to modulate dopamine, serotonin, and glutamate
neurotransmitter systems.[14]
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A derivative, 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LKO0764),
has been identified as a potent TAAR1 agonist with an ECso of 4.0 nM.[14][15][16]

Signaling Pathways
Trace Amine-Associated Receptor 1 (TAAR1) Signaling

TAARL1 is a G-protein coupled receptor that, upon activation by an agonist, primarily couples to
the Gs alpha subunit of the G protein complex. This leads to the activation of adenylyl cyclase,
which in turn catalyzes the conversion of ATP to cyclic AMP (cCAMP). The increase in
intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various
downstream targets, leading to a cellular response. This signaling pathway is crucial in
modulating the activity of monoaminergic neurons.

Diagram 3: TAAR1 Signaling Pathway
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Caption: Simplified TAARL1 signaling cascade.
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Safety and Handling

As an aromatic amine, 4'-Chloro-[1,1'-biphenyl]-2-amine should be handled with care, as
some compounds in this class are known to be carcinogenic.[2] It is important to use
appropriate personal protective equipment, including gloves, safety glasses, and a lab coat,
and to work in a well-ventilated area or a fume hood.

Conclusion

4'-Chloro-[1,1'-biphenyl]-2-amine is a valuable and versatile chemical intermediate with
significant applications in the agrochemical and pharmaceutical industries. Its synthesis,
primarily through Suzuki-Miyaura or Gomberg-Bachmann reactions, is well-established. While
its main role has been in the production of the fungicide Boscalid, its use in the development of
novel TAAR1 agonists for psychiatric disorders highlights its growing importance in medicinal
chemistry. Further research into its applications and the development of more efficient and
sustainable synthetic routes will continue to be of interest to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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